molecular formula C14H18OS2 B14263036 S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate CAS No. 131305-77-6

S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate

Cat. No.: B14263036
CAS No.: 131305-77-6
M. Wt: 266.4 g/mol
InChI Key: YITYGXUACKMTRY-UHFFFAOYSA-N
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Description

S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate: is an organic compound that belongs to the class of thioesters Thioesters are sulfur analogs of esters, where the oxygen atom in the ester linkage is replaced by a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst.

    Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with alcohols in the presence of a base.

Industrial Production Methods: Industrial production of thioesters like S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Products with different nucleophiles replacing the sulfur atom.

Mechanism of Action

The mechanism of action of S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the thioester linkage is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate is unique due to the presence of both a phenylethyl group and a 2-methylprop-2-enethioate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .

Properties

CAS No.

131305-77-6

Molecular Formula

C14H18OS2

Molecular Weight

266.4 g/mol

IUPAC Name

S-[2-(2-phenylethylsulfanyl)ethyl] 2-methylprop-2-enethioate

InChI

InChI=1S/C14H18OS2/c1-12(2)14(15)17-11-10-16-9-8-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3

InChI Key

YITYGXUACKMTRY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SCCSCCC1=CC=CC=C1

Origin of Product

United States

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